molecular formula C21H26FN3O3 B248265 N-(2,4-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide

N-(2,4-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide

Cat. No. B248265
M. Wt: 387.4 g/mol
InChI Key: OQZKGRNOBWRWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide, also known as F13714, is a novel compound that has gained attention for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide involves its interaction with the 5-HT1A and 5-HT7 receptors, which are involved in various physiological and pathological processes. N-(2,4-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide acts as an agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It also acts as an antagonist at the 5-HT7 receptor, which is involved in the regulation of sleep, cognition, and learning. The precise mechanism of action of N-(2,4-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is still under investigation, but its interactions with these receptors suggest that it may have potential therapeutic applications in the treatment of various disorders.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular signaling pathways, and the modulation of synaptic plasticity. These effects are thought to be mediated by its interactions with the 5-HT1A and 5-HT7 receptors, which are involved in the regulation of these processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is its high affinity and selectivity for the 5-HT1A and 5-HT7 receptors, which make it a valuable tool for studying their functions and potential therapeutic applications. However, one of the limitations of N-(2,4-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is its limited availability and high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for research involving N-(2,4-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide, including the investigation of its potential therapeutic applications in the treatment of various disorders, such as anxiety, depression, and schizophrenia. Additionally, further studies are needed to elucidate its precise mechanism of action and to identify potential side effects and drug interactions. Finally, the development of more efficient and cost-effective synthesis methods for N-(2,4-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide may increase its availability and facilitate its use in scientific research.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide involves the reaction between 2,4-dimethoxybenzaldehyde and 2-fluorophenylpiperazine in the presence of propanoyl chloride and triethylamine. The resulting product is purified through column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been studied for its potential use in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. One of the main applications of N-(2,4-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is in the study of the serotonin receptor system, particularly the 5-HT1A and 5-HT7 receptors. N-(2,4-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been shown to have high affinity and selectivity for these receptors, making it a valuable tool for studying their functions and potential therapeutic applications.

properties

Product Name

N-(2,4-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide

Molecular Formula

C21H26FN3O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C21H26FN3O3/c1-27-16-7-8-18(20(15-16)28-2)23-21(26)9-10-24-11-13-25(14-12-24)19-6-4-3-5-17(19)22/h3-8,15H,9-14H2,1-2H3,(H,23,26)

InChI Key

OQZKGRNOBWRWAF-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F)OC

Origin of Product

United States

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